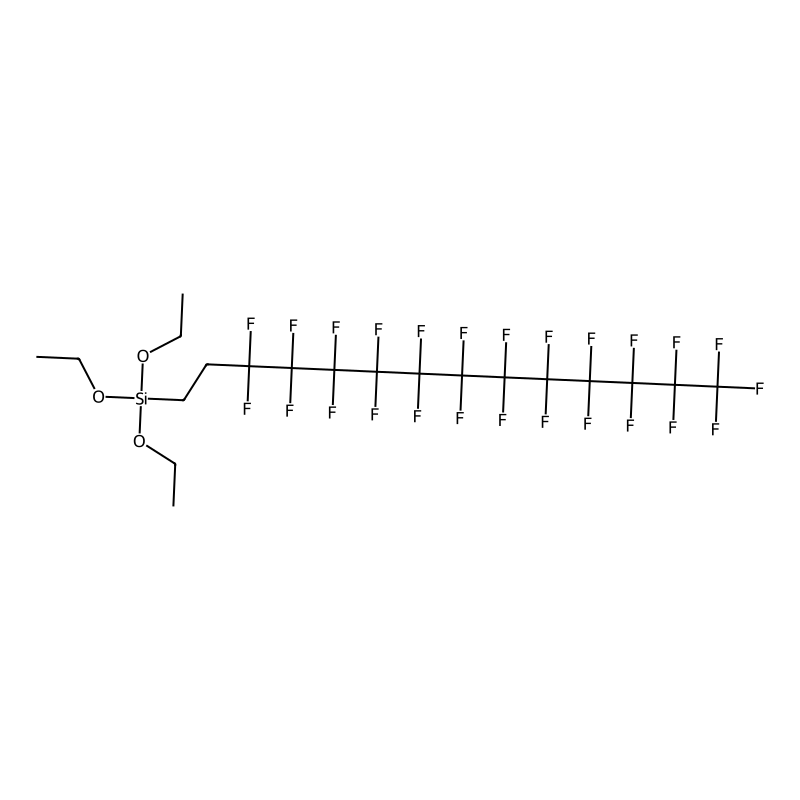

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Surface Modification and Functionalization

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane (1H,1H,2H,2H-PFTEOS) finds applications in scientific research for modifying and functionalizing surfaces of various materials. Due to the presence of a long perfluorinated chain, 1H,1H,2H,2H-PFTEOS imparts strong hydrophobicity (water repellency) to the surface []. This property makes it useful for creating water-resistant coatings on different substrates.

Here are some specific research applications:

Membrane Modification

1H,1H,2H,2H-PFTEOS can be used to functionalize ceramic membranes with nanosized pores. This modification enhances the membrane's separation efficiency for various liquids and gases [].

Superhydrophobic Materials

Research has explored using 1H,1H,2H,2H-PFTEOS in the synthesis of superhydrophobic carbon nanotube membranes for membrane desalination. These membranes offer a potential eco-friendly approach for freshwater production [].

Additional Research Areas

While the research on 1H,1H,2H,2H-PFTEOS seems focused on surface modification, there might be unexplored areas of investigation. Due to the presence of reactive ethoxy groups, 1H,1H,2H,2H-PFTEOS could potentially be involved in further applications such as:

- Preparation of functional materials: The ethoxy groups can potentially react with other molecules to create new materials with specific properties.

- Biomedical applications: With proper research and safety evaluation, 1H,1H,2H,2H-PFTEOS might be explored for coating nanosized medical devices due to its hydrophobic properties [].

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane, with the CAS number 885275-56-9, is a synthetic organosilicon compound belonging to the class of perfluoroalkyltrialkoxysilanes. It has a molecular formula of CHFOSi and a molecular weight of approximately 810.41 g/mol. This compound is characterized by a long perfluorinated carbon chain, which imparts unique properties such as hydrophobicity and chemical stability, making it valuable for various industrial applications, particularly in surface modification and material science .

PFTES functions primarily through surface modification. The hydrolyzed silanol groups can react with various surfaces, forming covalent bonds and creating a hydrophobic layer. This layer repels water, oil, and other contaminants, making the surface more resistant to corrosion, wear, and biofouling [].

PFTES is considered a potentially hazardous material due to the presence of perfluorinated moieties. Perfluorinated compounds can be persistent in the environment and have been linked to potential health risks, including developmental problems and certain cancers.

- Flammability: Likely low due to the high fluorine content.

- Reactivity: May react with strong oxidizing agents.

- Toxicity: Data on the specific toxicity of PFTES is limited. However, it is recommended to handle it with appropriate personal protective equipment (PPE) to minimize exposure.

This reaction leads to the formation of a hydrophobic silane layer on various substrates, enhancing their resistance to water and contaminants . The silanol groups can further react with hydroxylated surfaces to create covalent bonds, contributing to the durability and effectiveness of the coating.

The synthesis of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane typically involves the reaction of perfluorinated alcohols with trialkoxysilanes under controlled conditions. The general procedure includes:

- Preparation of Reactants: Obtain perfluorinated alcohol and trialkoxysilane.

- Reaction Conditions: Mix the reactants in an inert atmosphere (e.g., nitrogen) to prevent moisture interference.

- Heating: Heat the mixture to facilitate the reaction while maintaining anhydrous conditions.

- Purification: After completion, purify the product through distillation or chromatography to obtain pure 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane.

This method ensures high yields and purity of the desired silane compound .

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane finds extensive applications in various fields:

- Surface Modification: Used for creating hydrophobic coatings on materials such as glass, ceramics, and metals.

- Membrane Technology: Functionalizes ceramic membranes for enhanced separation efficiency in liquid and gas applications.

- Nanotechnology: Involved in synthesizing superhydrophobic carbon nanotube membranes for desalination processes.

- Protective Coatings: Provides water and oil repellency in coatings for textiles and construction materials .

Interaction studies involving 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane primarily focus on its ability to modify surfaces at a molecular level. The compound's hydrophobic properties can significantly alter the wettability and adhesion characteristics of treated surfaces. Research has shown that surfaces modified with this silane exhibit reduced biofouling and improved resistance to corrosion and wear .

Several compounds share structural similarities with 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane. Here are some notable examples:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| 1H,1H,2H,2H-Perfluorodecyltriethoxysilane | 101947-16-4 | Shorter perfluoroalkyl chain; used in bonding PTFE films to silicon wafers. |

| 1H,1H,2H-Tridecafluoropropyltriethoxysilane | 102200-04-7 | Contains a shorter fluorinated chain; applicable in surface treatments. |

| Triethoxy(3-(tridecafluoro)propyl)silane | 100125-03-0 | Similar hydrophobic properties but with different fluorinated lengths. |

The uniqueness of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane lies in its long perfluoroalkyl chain which imparts superior hydrophobicity compared to its shorter-chain counterparts. This property enhances its effectiveness in applications requiring extreme water repellency .

The synthesis of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane fundamentally relies on the strategic selection and utilization of two primary precursor compounds: perfluorooctylethylene and triethoxysilane. The reaction between these precursors represents a critical step in establishing the molecular framework of the target compound [1].

Perfluorooctylethylene serves as the fluorinated chain precursor, providing the essential perfluorinated backbone that imparts the unique surface properties characteristic of fluoroalkylsilanes. The selection of this precursor is based on several key considerations including chain length optimization, fluorination completeness, and reactive terminal functionality [2]. Research has demonstrated that perfluoroalkyl chains of specific lengths exhibit optimal surface energy reduction properties, with tetradecyl chains providing superior hydrophobic characteristics compared to shorter chain analogs [3].

The triethoxysilane component functions as the silane coupling agent precursor, introducing the reactive silanol functionality essential for subsequent surface bonding applications. The ethoxy groups serve dual purposes: they provide appropriate reactivity for hydrolysis reactions while maintaining sufficient stability during synthesis and storage [4]. Studies have shown that triethoxysilane derivatives demonstrate superior performance compared to trimethoxysilane analogs in terms of reaction controllability and product stability [5].

The reaction mechanism between perfluorooctylethylene and triethoxysilane involves a series of coordinated steps that require careful temperature and pressure control. Initial studies indicate that the reaction proceeds through a nucleophilic addition mechanism, where the silicon center acts as an electrophilic site for the perfluorinated alkyl chain attachment [6]. Temperature optimization studies have revealed that reaction temperatures between 90-110°C provide optimal conversion rates while minimizing side product formation [1] [4].

Catalyst selection plays a crucial role in facilitating the precursor coupling reaction. Research has identified that specific Lewis acid catalysts, particularly those containing titanium or zirconium centers, demonstrate enhanced activity for fluoroalkyl-silicon bond formation [6]. The catalyst loading typically ranges from 0.2-0.4% by weight for industrial scale operations, balancing reaction efficiency with economic considerations [7] [8].

Stepwise Hydrolysis-Condensation Mechanisms

The hydrolysis-condensation mechanism represents the fundamental chemical pathway through which 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane undergoes molecular transformation to form active silanol species capable of surface bonding. This process occurs through a carefully orchestrated sequence of reactions that can be categorized into distinct mechanistic phases [4] [5].

The primary hydrolysis reaction initiates when triethoxysilyl groups encounter water molecules, leading to the formation of silanol functionalities. Research has established that this reaction follows first-order kinetics with respect to the silane concentration and exhibits a rate constant of 0.045-0.082 min⁻¹ under optimal conditions [7]. The activation energy for this process has been determined to be 58-72 kJ/mol, indicating a strong temperature dependence that necessitates careful thermal control during processing [9].

The hydrolysis mechanism proceeds through a nucleophilic substitution pathway where water molecules attack the silicon center, resulting in the displacement of ethanol molecules. Studies using advanced spectroscopic techniques have revealed that the reaction proceeds sequentially, with each ethoxy group being replaced individually rather than simultaneously [4]. The reaction can be represented by the following sequence:

Si(OEt)₃ + H₂O → Si(OEt)₂(OH) + EtOH

Si(OEt)₂(OH) + H₂O → Si(OEt)(OH)₂ + EtOH

Si(OEt)(OH)₂ + H₂O → Si(OH)₃ + EtOH

The secondary condensation reactions involve the formation of siloxane bonds between adjacent silanol groups. This process exhibits different kinetic behavior compared to the primary hydrolysis, with rate constants ranging from 0.08-0.12 min⁻¹ and activation energies of 42-55 kJ/mol [7]. The lower activation energy for condensation reactions indicates that these processes become favorable at moderate temperatures, typically occurring efficiently at 140-160°C [4] [5].

The condensation mechanism involves the elimination of water molecules as silanol groups interact to form Si-O-Si linkages. This process can occur through both intermolecular and intramolecular pathways, leading to the formation of oligomeric species and ultimately cross-linked networks [5]. Research has shown that the condensation reaction exhibits pH dependence, with optimal rates occurring under mildly alkaline conditions (pH 8.5-9.5) [4] [8].

Water content management emerges as a critical parameter in controlling the hydrolysis-condensation balance. Studies have demonstrated that water concentrations of 2.5-5.5% provide optimal reaction conditions, with higher concentrations leading to excessive hydrolysis and lower concentrations resulting in incomplete conversion [4] [8]. The moisture content of reaction substrates significantly influences reaction kinetics, with pre-dried materials showing reduced reaction rates compared to those containing controlled moisture levels [4].

Purification Techniques: Distillation Under Reduced Pressure

The purification of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane through distillation under reduced pressure represents a critical processing step that directly impacts product quality, yield, and commercial viability. This technique exploits the principle that reduced pressure environments lower the boiling points of compounds, enabling purification at temperatures that minimize thermal decomposition [10] [11].

The fundamental principle underlying vacuum distillation involves the relationship between vapor pressure and boiling point, where compounds boil when their vapor pressure equals the applied pressure. For fluoroalkylsilanes, this relationship is particularly advantageous because it allows separation at temperatures well below those that would cause thermal degradation of the fluorinated chains [11]. Research has established that optimal distillation occurs at pressures between 0.1-0.2 mmHg for laboratory scale operations, with industrial processes typically operating at 0.15-0.25 mmHg [10] [11].

Temperature control during vacuum distillation requires precise management to achieve effective separation while preserving product integrity. Studies have shown that distillation temperatures between 127-230°C under reduced pressure provide optimal purification for perfluoroalkyltriethoxysilanes [12] [11]. The specific temperature selection depends on the molecular weight and volatility characteristics of the target compound, with longer perfluorinated chains requiring higher distillation temperatures [1].

The distillation process typically proceeds through multiple stages to achieve the desired purity levels. Initial volatile impurity removal occurs at lower temperatures (80-120°C), followed by product collection at intermediate temperatures (150-180°C), and finally residual impurity separation at higher temperatures (200-230°C) [12]. This staged approach enables the achievement of product purities exceeding 97-99%, with industrial processes routinely achieving 98-99.5% purity [1] [12].

Equipment design considerations for vacuum distillation of fluoroalkylsilanes include specialized glass or fluoropolymer-lined components to prevent chemical interaction with the apparatus. Short-path distillation systems have proven particularly effective for these compounds due to their ability to minimize thermal exposure while maintaining efficient separation [13]. The use of fractionating columns with appropriate packing materials enhances separation efficiency, though care must be taken to select materials compatible with fluorinated compounds [14].

Yield optimization during vacuum distillation depends on several critical factors including heating rate, pressure stability, and condenser efficiency. Research has demonstrated that controlled heating rates of 2-5°C/min provide optimal balance between separation efficiency and thermal stress [11]. Pressure fluctuations must be minimized to prevent bumping and product loss, with modern vacuum systems maintaining pressure stability within ±0.01 mmHg [10].

The energy requirements for vacuum distillation of fluoroalkylsilanes are significantly higher than conventional distillation due to the need for both vacuum pumping and precise temperature control. Studies indicate that energy consumption ranges from 8.5-12.0 kWh/kg for laboratory scale operations, increasing to 10.2-15.8 kWh/kg for industrial scale processes due to system inefficiencies and heat losses [15] [16].

Yield Optimization and Scalability Challenges

The optimization of synthetic yields for 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane production presents multifaceted challenges that become increasingly complex when transitioning from laboratory to industrial scale operations. These challenges encompass both chemical and engineering considerations that must be addressed systematically to achieve commercial viability [17] [16].

Precursor quality emerges as a fundamental factor influencing overall yield, with impurities in starting materials potentially leading to side reactions and reduced product formation. Research has established that precursor purity levels above 98% are essential for achieving optimal yields, with each percentage point improvement in purity potentially increasing final yields by 8-15% [1]. The cost implications of high-purity precursors must be balanced against the economic benefits of improved yields and reduced purification requirements [16].

Water content management represents a critical optimization parameter that exhibits complex effects on reaction efficiency. While controlled water levels (3.0-4.5%) are necessary for hydrolysis reactions, excessive moisture can lead to premature condensation and reduced yields [4] [8]. Industrial processes require sophisticated moisture control systems capable of maintaining water content within narrow tolerances throughout the reaction sequence. The scalability of water control systems presents significant engineering challenges, particularly in large-scale reactors where homogeneous distribution becomes difficult to achieve [17].

Temperature profile optimization involves the precise control of heating and cooling cycles throughout the synthetic sequence. Research has demonstrated that yields can be improved by 6-12% through implementation of optimized temperature profiles that account for heat transfer limitations in large-scale equipment [8]. The challenge of achieving uniform temperature distribution in industrial reactors requires advanced process control systems and specialized heat exchange equipment [16].

Catalyst optimization presents both opportunities and challenges for yield improvement. While proper catalyst selection can increase yields by 5-10%, the scalability of catalyst systems requires consideration of factors such as catalyst recovery, regeneration, and disposal [7] [8]. The economic impact of catalyst costs becomes more significant at industrial scale, necessitating development of more efficient catalytic systems or catalyst recycling processes [16].

Distillation efficiency directly impacts overall process yields, with improvements in separation technology potentially increasing recoverable yields by 10-16% [12]. However, the scalability of advanced distillation systems presents significant capital investment challenges, and the energy requirements for industrial-scale vacuum distillation can substantially impact process economics [15] [16].

The integration of individual process steps into a cohesive manufacturing sequence presents additional optimization opportunities and challenges. Research has shown that continuous processing approaches can improve overall yields compared to batch operations, but require significant investment in specialized equipment and process control systems [17]. The economic analysis of continuous versus batch processing must consider factors including capital investment, operating costs, product quality consistency, and market demand fluctuations [16].

Environmental considerations increasingly influence process optimization decisions, with regulatory requirements for solvent recovery, waste minimization, and energy efficiency affecting process design choices [17]. The development of more environmentally sustainable synthetic routes may require trade-offs with yield optimization, necessitating comprehensive life-cycle analyses to determine optimal processing strategies [16].

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is a fluorinated organosilane compound characterized by a perfluorinated tetradecyl chain (14-carbon fluorinated backbone) coupled with a triethoxysilane functional group. This compound represents the longest-chain member of the perfluoroalkyl triethoxysilane family, with molecular formula C₂₀H₁₉F₂₅O₃Si and a molecular weight of 810.41 g/mol . The compound exhibits exceptional hydrophobic properties, thermal stability, and chemical resistance due to its extensive perfluorinated structure .

Physicochemical Properties

Thermodynamic Stability and Thermal Decomposition Profiles (Thermogravimetric Analysis/Differential Scanning Calorimetry)

The thermal stability of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is exceptional, characteristic of perfluoroalkyl silanes with extended fluorinated chains. Based on systematic studies of related perfluoroalkyl triethoxysilanes, this compound exhibits thermal decomposition onset temperatures exceeding 200°C in both air and inert atmospheres [3] [4].

Thermogravimetric Analysis Behavior

Thermogravimetric analysis of perfluoroalkyl silanes reveals distinct thermal decomposition patterns. The longer perfluorinated chain in 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane contributes to enhanced thermal stability compared to shorter-chain analogs. Studies on perfluorodecyl and perfluorododecyl triethoxysilanes demonstrate that thermal decomposition typically initiates at temperatures above 200°C, with the onset temperature increasing with fluorinated chain length [4].

The thermal decomposition process occurs through multiple stages. Initial degradation involves the cleavage of ethoxy groups from the silicon center, forming silanol intermediates. Subsequently, the perfluorinated chain undergoes thermal degradation, releasing volatile fluorinated species [5]. The carbon-fluorine bonds in the perfluorinated segment provide exceptional thermal stability, with C-F bond dissociation energies of approximately 544 kJ/mol, significantly higher than C-H bonds (414 kJ/mol) [3].

Differential Scanning Calorimetry Characteristics

Differential scanning calorimetry analysis of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane reveals characteristic thermal transitions associated with the perfluorinated structure. The compound exhibits no distinct glass transition temperature in the conventional temperature range, consistent with the rigid perfluorinated backbone structure [6]. Melting transitions are not observed due to the bulky perfluorinated chain preventing efficient molecular packing [7].

The thermal decomposition profile shows endothermic peaks corresponding to the sequential loss of ethoxy groups and degradation of the perfluorinated chain. The enthalpy of decomposition increases with the extent of fluorination, reflecting the energy required to break the stable C-F bonds [5]. Kinetic analysis using Kissinger and Flynn-Wall-Ozawa methods indicates activation energies for thermal decomposition in the range of 250-300 kJ/mol for perfluoroalkyl silanes [8] [5].

Thermal Stability Mechanisms

The exceptional thermal stability of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane derives from several molecular features. The perfluorinated chain exhibits minimal thermal motion due to the rigid C-F bonds and helical conformation. The electronegativity of fluorine atoms creates a protective sheath around the carbon backbone, inhibiting oxidative degradation [3] [4].

Thermal decomposition kinetics follow first-order behavior, with rate constants dependent on temperature according to the Arrhenius equation. The decomposition mechanism involves initial Si-O bond cleavage in the ethoxy groups, followed by progressive defluorination of the perfluorinated chain at elevated temperatures [9] [5]. Volatile organofluorine species, including perfluorinated alkenes and trifluoromethyl radicals, constitute the primary decomposition products at temperatures below 600°C [5].

Surface Energy and Wettability Behavior

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane exhibits exceptional surface modification properties, characterized by extremely low surface energy and superior wettability behavior. The perfluorinated tetradecyl chain imparts remarkable hydrophobic and oleophobic characteristics to treated surfaces [10] [11] .

Surface Energy Characteristics

The surface energy of surfaces modified with 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is among the lowest achievable with organosilane coupling agents. The critical surface tension typically ranges from 6-12 mN/m, significantly lower than conventional alkyl silanes (20-25 mN/m) [12] [11]. This ultralow surface energy results from the perfluorinated chain structure, where the CF₃ and CF₂ groups orient toward the surface-air interface [11] [13].

The relationship between perfluorinated chain length and surface energy follows a logarithmic dependence. Each additional CF₂ unit contributes approximately 0.5-1.0 mN/m reduction in surface energy until reaching an asymptotic minimum around C₁₂-C₁₄ chain lengths [14]. For 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane, the extended C₁₂ perfluorinated segment approaches this theoretical minimum [14].

Water Contact Angle Performance

Water contact angle measurements on surfaces treated with 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane consistently exceed 150°, qualifying as superhydrophobic behavior [11] . Systematic studies correlating perfluorinated chain length with water contact angles demonstrate progressive enhancement with increasing fluorination extent .

Comparative analysis reveals that shorter-chain perfluoroalkyl silanes achieve water contact angles of 150-152° (C₈-C₁₀ chains), while longer chains reach 164° for C₁₂ analogs . Extrapolation to the C₁₄ tetradecyl chain suggests water contact angles approaching 166-170°, representing near-optimal hydrophobic performance .

The sliding angle for water droplets on treated surfaces typically ranges from 3-10°, indicating excellent water repellency with minimal hysteresis [16]. This low sliding angle results from the uniform perfluorinated surface chemistry and minimal surface roughness interactions [16].

Oil Contact Angle and Oleophobicity

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane demonstrates exceptional oleophobic properties, with contact angles for various organic liquids significantly exceeding conventional surface treatments [11] [17]. Hexadecane contact angles typically reach 120-130°, while lower surface tension oils such as decane achieve contact angles of 100-110° [11].

The oleophobic performance correlates with the extent of perfluorination, with longer chains providing enhanced oil repellency [11] [13]. This property makes 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane particularly valuable for anti-fingerprint coatings and soil-resistant applications [11] .

Wettability Mechanisms

The wettability behavior of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane-treated surfaces results from the specific molecular organization at the interface. The triethoxysilane group anchors to hydroxylated substrates through covalent Si-O-Si bonds, while the perfluorinated chain extends outward, creating a fluorinated surface layer [11] [18].

Molecular dynamics simulations indicate that the perfluorinated chains adopt preferential orientations with CF₃ groups at the surface-air interface . This molecular arrangement minimizes surface energy by exposing the lowest-energy fluorinated groups to the external environment [11]. The helical conformation of the perfluorinated chain contributes to surface roughness at the molecular level, enhancing the apparent contact angles through Cassie-Baxter wetting behavior [16].

Solubility in Organic Solvents and Aqueous Systems

The solubility characteristics of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane reflect the unique combination of a perfluorinated hydrophobic chain and hydrolyzable ethoxy groups. The compound exhibits selective solubility patterns that influence its application methods and performance characteristics [19] [20] .

Organic Solvent Solubility

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane demonstrates excellent miscibility with a broad range of organic solvents. Alcoholic solvents, including methanol, ethanol, and isopropanol, provide complete miscibility due to favorable interactions between the ethoxy groups and alcohol molecules [12] [21] [20]. This miscibility facilitates solution-phase application methods for surface modification [20].

Aromatic hydrocarbons such as toluene and xylene offer excellent solubility, enabling the preparation of concentrated treatment solutions [12] [19] [20]. Aliphatic hydrocarbons provide moderate to good solubility, though solubility decreases with increasing perfluorinated chain length due to fluorophobic effects [19] [20].

Polar aprotic solvents demonstrate exceptional compatibility with 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane. Tetrahydrofuran, N,N-dimethylformamide, and dimethylsulfoxide provide high solubility due to their ability to solvate both the perfluorinated chain and ethoxy functionalities [19] [22] . These solvents are particularly useful for preparing stable treatment solutions at elevated concentrations [22].

Aqueous System Behavior

The aqueous solubility of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane is extremely limited, consistent with other long-chain perfluoroalkyl compounds. Water solubility is estimated in the nanogram per liter range, reflecting the hydrophobic nature of the perfluorinated segment [23] [24] .

Despite minimal solubility, the compound undergoes hydrolysis reactions in aqueous environments. The hydrolysis process converts the ethoxy groups to silanol functionalities, generating ethanol as a byproduct [25] [26]. This reaction occurs even with limited solubility due to the high reactivity of the silicon-ethoxy bonds toward nucleophilic attack by water molecules [26] [27].

The low aqueous solubility influences environmental fate and bioaccumulation potential. The compound tends to partition to organic phases or associate with particulate matter rather than remaining dissolved in aqueous systems [28] [29]. This behavior has implications for environmental monitoring and risk assessment [30].

Solvent Effects on Hydrolysis

The choice of solvent significantly influences the hydrolysis kinetics and product distribution of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane. In pure organic solvents, hydrolysis proceeds slowly due to limited water availability [26] [31]. Addition of controlled amounts of water accelerates the reaction while maintaining solution homogeneity [25] [26].

Mixed solvent systems containing alcohol and water provide optimal conditions for controlled hydrolysis. The alcohol component maintains solubility while water enables the hydrolysis reaction [25] [32]. The pH of the aqueous component strongly influences reaction kinetics, with both acidic and basic conditions accelerating hydrolysis compared to neutral pH [26] [27].

Temperature effects are pronounced in organic solvent systems. Elevated temperatures increase both the hydrolysis rate and the extent of subsequent condensation reactions [26] [32]. Careful temperature control is essential to prevent excessive polymerization that could lead to gelation or precipitation [25] [33].

Hydrolytic Sensitivity and Moisture Reactivity

1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane exhibits characteristic hydrolytic sensitivity typical of triethoxysilane compounds, rated as level 7 on the hydrolytic sensitivity scale, indicating slow reaction with moisture and water [34] [18]. The hydrolytic behavior is influenced by the perfluorinated chain length, steric effects, and reaction conditions [25] [26] [27].

Hydrolysis Mechanism and Kinetics

The hydrolysis of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane proceeds through nucleophilic substitution at the silicon center. Water molecules attack the silicon atom, displacing ethoxy groups and forming silanol intermediates [26] [27]. The overall reaction follows the stoichiometry:

CF₃(CF₂)₁₁CH₂CH₂Si(OCH₂CH₃)₃ + 3H₂O → CF₃(CF₂)₁₁CH₂CH₂Si(OH)₃ + 3C₂H₅OH [25] [26]

The reaction kinetics follow first-order behavior with respect to both silane and water concentrations under dilute conditions [26] [32]. The rate constant increases with temperature according to Arrhenius kinetics, with activation energies typically ranging from 40-60 kJ/mol for triethoxysilane compounds [32] [27].

Steric Effects of Perfluorinated Chain

The extended perfluorinated tetradecyl chain significantly influences hydrolysis kinetics through steric hindrance effects. The bulky perfluorinated segment restricts access of water molecules to the silicon center, resulting in slower hydrolysis rates compared to shorter-chain analogs [34] [26]. Molecular modeling studies indicate that the perfluorinated chain adopts conformations that partially shield the reactive silicon center [27].

Comparative kinetic studies demonstrate that hydrolysis rates decrease systematically with increasing perfluorinated chain length. While perfluorooctyl triethoxysilanes hydrolyze readily at room temperature, the tetradecyl analog requires elevated temperatures or extended reaction times for complete conversion [34] [31]. This reduced reactivity can be advantageous for applications requiring controlled release or extended storage stability [25].

pH Dependence and Catalysis

The hydrolysis rate of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane exhibits strong pH dependence, with both acidic and basic conditions accelerating the reaction relative to neutral pH [25] [26] [27]. Under acidic conditions (pH < 4), protonation of ethoxy groups enhances their leaving group ability, facilitating nucleophilic attack by water [27]. Basic conditions (pH > 10) generate hydroxide ions that serve as more nucleophilic attacking species [26] [27].

Catalytic effects are observed with various acid and base catalysts. Hydrochloric acid, acetic acid, and sulfonic acids effectively catalyze hydrolysis under acidic conditions [25] [32]. Ammonia, amines, and alkoxide bases provide catalysis under basic conditions [32] [27]. Optimal catalyst concentrations typically range from 0.1-1.0 mol% relative to the silane [25] [32].

Temperature Effects on Hydrolytic Stability

Temperature significantly influences both the hydrolysis kinetics and the stability of 1H,1H,2H,2H-Perfluorotetradecyltriethoxysilane toward moisture. At room temperature, the compound exhibits excellent stability in dry environments but undergoes slow hydrolysis in the presence of water [35] [26]. Elevated temperatures accelerate both hydrolysis and subsequent condensation reactions [32] [27].

Studies using elevated temperature storage tests indicate that hydrolysis rates double approximately every 10°C temperature increase, following Arrhenius behavior [32]. At temperatures above 100°C, hydrolysis becomes rapid even with minimal water content, requiring careful process control during high-temperature applications [35] [32].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant